HDAC Inhibitory Potency of Oxazole-Derived Hydroxamates vs. SAHA Reference Standard
Hydroxamic acids synthesized from ethyl 2-aminooxazole-4-carboxylate via a two-step amidification pathway exhibited HDAC inhibitory activity with IC₅₀ values ranging from 0.010 to 0.131 µM. Notably, compound 5f (derived from this oxazole scaffold) demonstrated an IC₅₀ of 0.010 µM, which represents a 2.5-fold improvement in potency compared to the reference HDAC inhibitor SAHA (vorinostat, IC₅₀ = 0.025 µM) evaluated under identical assay conditions [1].
| Evidence Dimension | HDAC enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.010 µM (compound 5f, oxazole-derived) |
| Comparator Or Baseline | SAHA (vorinostat): IC₅₀ = 0.025 µM |
| Quantified Difference | 2.5-fold more potent than SAHA |
| Conditions | HDAC inhibition assay; compounds synthesized from ethyl 2-aminooxazole-4-carboxylate via amidification with 2-benzamidooxazole intermediates |
Why This Matters
This potency advantage over the clinically approved HDAC inhibitor SAHA demonstrates that this oxazole scaffold can yield lead compounds with superior target engagement, justifying its selection over alternative heterocyclic starting materials for HDAC-focused medicinal chemistry programs.
- [1] Anh DT, Hai PT, Huong LT, et al. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. Bioorg Chem. 2020;101:103988. View Source
